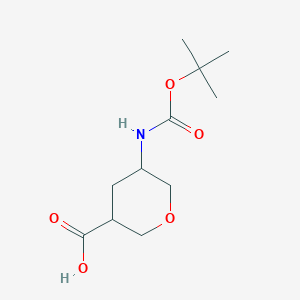
7-Bromo-2-chloro-4-methyl-quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloro-4-methyl-quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn considerable attention in the synthesis and bioactivities research due to their diverse pharmacological properties .
Méthodes De Préparation
The synthesis of 7-Bromo-2-chloro-4-methyl-quinazoline typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate. This reaction yields the 7-chloro-substituted derivative, which can be further brominated to obtain the desired compound . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.
Analyse Des Réactions Chimiques
7-Bromo-2-chloro-4-methyl-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different quinazoline derivatives.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Applications De Recherche Scientifique
7-Bromo-2-chloro-4-methyl-quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloro-4-methyl-quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which play crucial roles in cell proliferation and survival . By inhibiting these receptors, the compound can exert anti-cancer effects and potentially prevent tumor growth.
Comparaison Avec Des Composés Similaires
7-Bromo-2-chloro-4-methyl-quinazoline can be compared with other quinazoline derivatives, such as:
6-Bromo-4-(furan-2-yl)quinazolin-2-amine: This compound is a potent adenosine A2A receptor antagonist, highlighting its potential in treating neurodegenerative diseases.
4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: Known for its inhibitory activity against VEGFR and EGFR, similar to this compound.
These comparisons highlight the unique properties of this compound, particularly its dual inhibition of VEGFR and EGFR, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
7-bromo-2-chloro-4-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7-3-2-6(10)4-8(7)13-9(11)12-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUMQQOCISWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B8011369.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)
![2-Bromo-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B8011391.png)






![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8011430.png)
![tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B8011436.png)
![2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine](/img/structure/B8011443.png)

